Product packaging for Dl-Phenylalanine(Cat. No.:CAS No. 63-91-2)

Dl-Phenylalanine

Cat. No.: B559525
CAS No.: 63-91-2
M. Wt: 165.19 g/mol
InChI Key: COLNVLDHVKWLRT-UHFFFAOYSA-N
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Description

L-Phenylalanine is an essential aromatic amino acid with the chemical formula C9H11NO2 and a molecular weight of 165.19 g/mol . As a proteinogenic amino acid, it is a fundamental building block for protein synthesis in cell culture and microbiological applications . In research settings, L-phenylalanine serves as a critical precursor for the biosynthesis of several key molecules. Its role as a precursor to the neurotransmitters dopamine, norepinephrine, and epinephrine makes it a compound of interest in neurological and biochemical studies . Furthermore, it is a precursor for tyrosine and the biological pigment melanin . In plant science research, L-phenylalanine is recognized as the starting compound for the synthesis of flavonoids and lignans, and it is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase . Recent scientific investigations have explored its function as a potent agonist of the calcium-sensing receptor (CaSR) and its role in modulating the release of gut hormones like GLP-1 and PYY, highlighting its utility in metabolic and appetite regulation studies . Modern bioproduction research also utilizes L-phenylalanine in developing efficient biosynthesis processes from inexpensive aromatic precursors in E. coli . This product is provided as a high-quality standard for use in these and other research areas, including drug discovery and development . It is strictly for research use only and is not intended for diagnostic or human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B559525 Dl-Phenylalanine CAS No. 63-91-2

Properties

IUPAC Name

2-amino-3-phenylpropanoic acid
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InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)
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InChI Key

COLNVLDHVKWLRT-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N
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Molecular Formula

C9H11NO2
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Related CAS

30394-07-1
Record name Phenylalanine, homopolymer
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DSSTOX Substance ID

DTXSID9023463
Record name DL-Phenylalanine
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Molecular Weight

165.19 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], White crystalline platelets; odourless
Record name DL-Phenylalanine
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Solubility

Soluble in water and dilute mineral acid and alkali hydroxide solutions, Slightly soluble (in ethanol)
Record name DL-Phenylalanine
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Vapor Pressure

0.00000005 [mmHg]
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CAS No.

150-30-1, 30394-07-1, 63-91-2, 673-06-3
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Record name Phenylalanine DL-form
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L Phenylalanine: Foundational Concepts in Biological Systems

Biological Significance as an Essential Aromatic Amino Acid

L-phenylalanine (Phe or F) is classified as an essential α-amino acid, meaning it cannot be synthesized de novo by the human body or many other animals and must therefore be obtained through dietary intake bocsci.commetwarebio.comnih.govcreative-proteomics.comfrontiersin.orgwikipedia.orgfiveable.meebi.ac.uk. It is characterized by its non-polar and hydrophobic nature, attributed to its benzyl (B1604629) side chain, which consists of a phenyl ring attached to a methylene (B1212753) group bocsci.comebi.ac.ukwikipedia.orgontosight.ai. This aromatic side chain is crucial for stabilizing the three-dimensional structures of proteins through hydrophobic interactions and π-π stacking with other aromatic residues bocsci.comfiveable.merusselllab.org.

As one of the three aromatic amino acids, alongside tyrosine and tryptophan, phenylalanine is indispensable for protein biosynthesis creative-proteomics.comnumberanalytics.comwikipedia.org. Its incorporation into polypeptide chains is essential for the structure, function, and repair of tissues and organs metwarebio.comontosight.ai.

Beyond its role as a protein constituent, L-phenylalanine is a critical metabolic precursor. The primary metabolic fate of phenylalanine in humans is its conversion to L-tyrosine, catalyzed by the enzyme phenylalanine hydroxylase (PAH) bocsci.commetwarebio.comebi.ac.ukwikipedia.orgnumberanalytics.comwikipedia.orgontosight.aidavuniversity.orgslideshare.net. This enzymatic conversion is an irreversible process that requires tetrahydrobiopterin (B1682763) (BH4) as a cofactor ontosight.aidavuniversity.org. Tyrosine, in turn, serves as a precursor for several vital biomolecules:

Catecholamines: Tyrosine is converted into L-DOPA, which is further transformed into the neurotransmitters dopamine (B1211576), norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline) bocsci.commetwarebio.comnih.govcreative-proteomics.comebi.ac.ukwikipedia.orgnumberanalytics.comwikipedia.orgontosight.aidavuniversity.orgslideshare.netnih.gov. These compounds are fundamental for regulating mood, alertness, stress responses, and neural signaling bocsci.comnih.gov.

Melanin (B1238610): Tyrosine is also the precursor for melanin, the pigment responsible for skin, hair, and eye color metwarebio.comebi.ac.ukwikipedia.orgontosight.aidavuniversity.orgslideshare.netnih.gov.

Thyroid Hormones: Tyrosine is essential for the synthesis of thyroid hormones, such as thyroxine, which regulate metabolism wikipedia.orgdavuniversity.orgslideshare.netnih.gov.

Phenethylamine (B48288): L-phenylalanine itself is a direct precursor to the neuromodulator phenethylamine ebi.ac.uk.

The interconnectedness of phenylalanine and tyrosine metabolism highlights their collective importance in maintaining physiological balance. Disruptions in these metabolic pathways, such as the genetic disorder phenylketonuria (PKU) caused by a deficiency in phenylalanine hydroxylase, underscore the critical need for proper phenylalanine metabolism metwarebio.comfiveable.meontosight.ai.

Table 1: Key Biological Roles and Precursor Pathways of L-Phenylalanine

Biological Role/PathwayDescriptionReferences
Protein Synthesis Essential building block for polypeptide chains, contributing to protein structure and function. bocsci.commetwarebio.comcreative-proteomics.comfrontiersin.orgfiveable.meontosight.ai
Essential Amino Acid Must be obtained from the diet as it cannot be synthesized endogenously by humans and many animals. bocsci.commetwarebio.comnih.govcreative-proteomics.comfrontiersin.orgwikipedia.orgfiveable.meebi.ac.uk
Precursor to Tyrosine Converted to L-tyrosine via the enzyme phenylalanine hydroxylase (PAH). bocsci.commetwarebio.comebi.ac.ukwikipedia.orgnumberanalytics.comwikipedia.orgontosight.aidavuniversity.orgslideshare.net
Precursor to Neurotransmitters Via tyrosine: dopamine, norepinephrine (noradrenaline), epinephrine (adrenaline). Crucial for mood, alertness, and stress response. bocsci.commetwarebio.comnih.govcreative-proteomics.comebi.ac.ukwikipedia.orgnumberanalytics.comwikipedia.orgontosight.aidavuniversity.orgslideshare.netnih.gov
Precursor to Pigments Via tyrosine: melanin, responsible for skin, hair, and eye color. metwarebio.comebi.ac.ukwikipedia.orgontosight.aidavuniversity.orgslideshare.netnih.gov
Precursor to Hormones Via tyrosine: thyroid hormones (e.g., thyroxine), regulating metabolism. wikipedia.orgdavuniversity.orgslideshare.netnih.gov
Precursor to Neuromodulators Direct precursor to phenethylamine. ebi.ac.uk
Protein Structure Stabilization Hydrophobic benzyl side chain contributes to protein stability through hydrophobic interactions and π-π stacking. bocsci.comfiveable.merusselllab.org

Stereochemical Considerations and Biological Relevance of L-Phenylalanine

Chirality, or "handedness," is a fundamental property of many organic molecules, including amino acids. With the exception of glycine (B1666218), all proteinogenic amino acids possess a chiral α-carbon atom bonded to four different groups: an amino group, a carboxyl group, a hydrogen atom, and a unique side chain (R-group) wikipedia.orgacs.orgwou.edujpt.comjackwestin.com. This chirality gives rise to stereoisomers, specifically enantiomers, which are non-superimposable mirror images of each other wikipedia.orgacs.orgwou.edujpt.comjackwestin.com.

Phenylalanine exists as two enantiomers: L-phenylalanine and D-phenylalanine bocsci.comwikipedia.orgwikipedia.orgwou.edujpt.comjackwestin.comfrontiersin.org. The "L" designation (from the Latin levo, meaning left) refers to its stereochemical configuration relative to L-glyceraldehyde, a standard reference molecule acs.orgwou.edu. In biological systems, L-phenylalanine is the naturally occurring and biologically active form. It is the specific enantiomer recognized and utilized by the cellular translation machinery, the ribosomes, for protein synthesis wikipedia.orgwikipedia.orgacs.orgwou.edumdpi.com. All nineteen chiral proteinogenic amino acids found in proteins synthesized by ribosomes adopt the L-configuration wikipedia.orgacs.org.

D-phenylalanine, the mirror image of L-phenylalanine, is not typically incorporated into proteins during ribosomal synthesis wikipedia.orgacs.orgjpt.com. While its biological roles are less extensively characterized than those of its L-counterpart, D-phenylalanine exhibits distinct pharmacological properties and is more resistant to enzymatic degradation wikipedia.orgnih.gov. It has been investigated for potential therapeutic applications, including pain management and mood regulation bocsci.comfrontiersin.orgnih.gov.

The biological relevance of the L-configuration is profound. Biological macromolecules, such as enzymes, receptors, and transporters, are highly stereospecific, meaning they exhibit a preference for interacting with one enantiomer over the other acs.orgjpt.comfrontiersin.orgscitechnol.comontosight.ainih.govresearchgate.netresearchgate.net. This stereospecificity is critical for the precise functioning of biological pathways. For instance, the enzyme phenylalanine hydroxylase specifically acts upon L-phenylalanine to produce L-tyrosine davuniversity.org. Similarly, phenylalanyl-tRNA synthetase (PheRS) demonstrates stereospecific binding to L-phenylalanine, influencing the positioning of tRNA molecules for protein synthesis nih.gov. Research into enzyme engineering has shown that altering specific amino acid residues, such as phenylalanine, can change an enzyme's stereospecificity, demonstrating the direct impact of stereochemistry on biological activity scitechnol.com. The distinct spatial arrangement of atoms in L-phenylalanine dictates its precise fit and interaction within the active sites of enzymes and binding pockets of receptors, ensuring the fidelity of biochemical processes ontosight.airesearchgate.net.

Table 2: Physicochemical Properties of L-Phenylalanine

PropertyValueReferences
Chemical FormulaC₉H₁₁NO₂ bocsci.comebi.ac.ukwikipedia.orgontosight.ainih.gov
Molecular Weight~165.19 g/mol ontosight.ainih.gov
AppearanceOdorless white crystalline powder nih.gov
TasteSlightly bitter nih.gov
pH (1% aqueous solution)5.4 to 6 nih.gov
Melting Point~283°C ontosight.ai
SolubilityHighly soluble in water ontosight.ai
ClassificationNeutral, nonpolar, aromatic amino acid bocsci.comebi.ac.ukwikipedia.orgontosight.ai
Enantiomeric FormL-configuration (predominantly used) wikipedia.orgwikipedia.orgacs.orgwou.edu
Absolute ConfigurationS (typically, except cysteine) jackwestin.com

Compound Name List:

L-phenylalanine

Phenylalanine

D-phenylalanine

DL-phenylalanine

L-tyrosine

Tyrosine

Dopamine

Norepinephrine (Noradrenaline)

Epinephrine (Adrenaline)

Melanin

Thyroid hormone

Thyroxine

Phenethylamine

L-DOPA

Phenylalanine hydroxylase (PAH)

Tetrahydrobiopterin (BH4)

Phenylketonuria (PKU)

Phenylalanyl-tRNA synthetase (PheRS)

L Phenylalanine Biosynthesis Pathways and Regulation

Common Aromatic Amino Acid Biosynthesis: The Shikimate Pathway

The biosynthesis of all aromatic amino acids, including L-phenylalanine, L-tyrosine, and L-tryptophan, originates from the highly conserved shikimate pathway. nih.govannualreviews.org This seven-step metabolic sequence converts central carbon metabolites, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), into chorismate, the last common precursor for the three aromatic amino acids. nih.govannualreviews.org In vascular plants, a significant portion, estimated to be at least 30% of photosynthetically fixed carbon, is channeled through this pathway. frontiersin.organnualreviews.org

The pathway commences with the condensation of PEP and E4P to form 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP), a reaction catalyzed by DAHP synthase. nih.gov A series of enzymatic reactions then sequentially modify DAHP to produce chorismate. wikipedia.org The organization of the enzymes in the shikimate pathway varies among organisms. In bacteria, monofunctional enzymes typically catalyze each step. nih.gov In contrast, fungi and protists possess a pentafunctional enzyme complex known as the AROM complex, which carries out five consecutive reactions. nih.gov Plants exhibit a combination of monofunctional and bifunctional enzymes. nih.gov

Table 1: Key Enzymes of the Shikimate Pathway

Enzyme Function
DAHP synthase Catalyzes the initial condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P). nih.gov
3-dehydroquinate (B1236863) synthase Converts DAHP to 3-dehydroquinate. wikipedia.org
3-dehydroquinate dehydratase Catalyzes the dehydration of 3-dehydroquinate to 3-dehydroshikimate. wikipedia.org
Shikimate dehydrogenase Reduces 3-dehydroshikimate to shikimate. wikipedia.org
Shikimate kinase Phosphorylates shikimate to form shikimate 3-phosphate. wikipedia.org
EPSP synthase Condenses shikimate 3-phosphate and another molecule of PEP to form 5-enolpyruvylshikimate-3-phosphate (EPSP). wikipedia.org

Divergent Biosynthetic Routes Across Organisms

From the branch-point intermediate, chorismate, the pathways for L-phenylalanine biosynthesis diverge. Two primary routes have been identified: the arogenate pathway and the phenylpyruvate pathway.

The Arogenate Pathway in Plants and Microorganisms

The arogenate pathway is considered the predominant route for L-phenylalanine synthesis in higher plants. nih.govfrontiersin.orgnih.gov In this pathway, chorismate is first converted to prephenate by the enzyme chorismate mutase. researchgate.net Prephenate is then transaminated by prephenate aminotransferase to yield arogenate. nih.govbiorxiv.org The final step involves the dehydration and decarboxylation of arogenate by arogenate dehydratase (ADT) to produce L-phenylalanine. nih.govnih.govresearchgate.net Evidence suggests that in higher plants, the complete enzymatic machinery for this pathway is localized within the plastids. frontiersin.orgnih.gov

The Phenylpyruvate Pathway: An Alternative Route

The phenylpyruvate pathway represents an alternative route for L-phenylalanine biosynthesis and is the primary pathway in most microorganisms. frontiersin.orgpurdue.edu In this sequence, prephenate, also derived from chorismate, is first converted to phenylpyruvate through the action of prephenate dehydratase (PDT). nih.govfrontiersin.org Subsequently, L-phenylalanine is formed from phenylpyruvate via a transamination reaction catalyzed by a phenylpyruvate aminotransferase. nih.govfrontiersin.org While the arogenate pathway is dominant in plants, research has demonstrated that the phenylpyruvate pathway also operates in plants, particularly under conditions where the arogenate pathway is limited. purdue.edurepec.org This alternative route has been confirmed to be cytosolic in plants. nih.govoup.com

Regulatory Mechanisms of L-Phenylalanine Biosynthesis

The biosynthesis of L-phenylalanine is tightly regulated to ensure a balanced supply of this essential amino acid and to prevent its over-accumulation. This control is exerted at multiple levels, including allosteric feedback inhibition of key enzymes and transcriptional and post-transcriptional regulation of the genes encoding these enzymes. nih.govbiorxiv.org

Feedback Inhibition of Key Enzymes

A primary mechanism for regulating the metabolic flux through the L-phenylalanine biosynthetic pathway is feedback inhibition, where the end product, L-phenylalanine, allosterically inhibits the activity of key enzymes. One of the most critical regulatory points is the first enzyme of the common aromatic pathway, DAHP synthase, which can be inhibited by L-phenylalanine. nih.gov

Within the specific L-phenylalanine branch, arogenate dehydratase (ADT) is a key rate-limiting enzyme that is strongly feedback-inhibited by L-phenylalanine. nih.govbiorxiv.org This inhibition occurs through the binding of L-phenylalanine to a regulatory domain on the enzyme, known as the ACT domain, which induces a conformational change that reduces the accessibility of the active site to the substrate. nih.govbiorxiv.org Interestingly, research has shown that different isoforms of ADT exist in plants. Type-I ADTs are strongly inhibited by L-phenylalanine, similar to their microbial counterparts, while type-II isoforms exhibit relaxed regulation and remain active even at high concentrations of L-phenylalanine. nih.govbiorxiv.org The emergence of these less-regulated type-II isoforms in vascular plants is thought to have been an evolutionary adaptation to allow for the massive production of L-phenylalanine-derived compounds like lignin (B12514952). nih.gov

Table 2: Key Regulatory Enzymes and Their Inhibitors

Enzyme Pathway Allosteric Inhibitor(s)
DAHP synthase Shikimate Pathway L-phenylalanine nih.gov
Chorismate mutase Phenylalanine/Tyrosine Biosynthesis L-phenylalanine, L-tyrosine researchgate.net
Arogenate dehydratase (ADT) Arogenate Pathway L-phenylalanine nih.govbiorxiv.org

Transcriptional and Post-Transcriptional Control

In addition to allosteric regulation, the biosynthesis of L-phenylalanine is also controlled at the level of gene expression. The genes encoding the biosynthetic enzymes are subject to complex transcriptional regulation, ensuring that their expression is coordinated with the developmental and physiological needs of the organism. nih.govoup.com For instance, certain transcription factors, such as MYB proteins in plants, can activate the expression of genes involved in the lignin biosynthetic pathway, which is downstream of L-phenylalanine. frontiersin.org

Post-transcriptional regulatory mechanisms also play a role in modulating the levels of L-phenylalanine biosynthetic enzymes. unimib.it These can include processes like alternative splicing of pre-mRNAs, which can generate different protein isoforms from a single gene, and the regulation of mRNA stability and translation. frontiersin.org For example, studies on phenylalanine ammonia-lyase (PAL), the first enzyme in the phenylpropanoid pathway that utilizes L-phenylalanine, have revealed complex post-transcriptional controls affecting transcript stability and their recruitment to polysomes for translation. nih.gov These layers of regulation allow for a fine-tuned control of the metabolic flux towards L-phenylalanine and its derived products.

L Phenylalanine Catabolism and Intermediary Metabolism

Primary Hepatic Catabolism: L-Phenylalanine Hydroxylation to L-Tyrosine

The principal route for L-phenylalanine catabolism in mammals, particularly in the liver, begins with its hydroxylation to L-tyrosine. This reaction is catalyzed by the enzyme phenylalanine hydroxylase (PAH), a mixed-function oxidase that requires molecular oxygen, tetrahydrobiopterin (B1682763) (BH4) as a cofactor, and iron (Fe²⁺) ontosight.airesearchgate.netontosight.aiuniprot.orgsigmaaldrich.compnas.orgahajournals.orgwindows.net. PAH is predominantly found in the liver and kidneys ahajournals.org.

The reaction proceeds as follows: L-Phenylalanine + O₂ + Tetrahydrobiopterin → L-Tyrosine + Dihydrobiopterin + H₂O uniprot.org

This hydroxylation is the initial and rate-limiting step in the complete aerobic catabolism of phenylalanine to carbon dioxide and water pnas.org. The generated L-tyrosine then enters its own degradation pathway, which ultimately yields fumarate (B1241708) and acetoacetate, intermediates that can be fed into the citric acid cycle for energy production ontosight.aiontosight.ai.

Defects in the PAH enzyme or its cofactor system lead to phenylketonuria (PKU) or hyperphenylalaninemia, conditions characterized by the accumulation of phenylalanine in the blood and tissues, as the primary catabolic pathway is impaired ontosight.airesearchgate.netpnas.orgahajournals.org.

Alternative Metabolic Fates and Metabolite Formation

When the primary phenylalanine hydroxylase pathway is deficient or under specific physiological conditions, L-phenylalanine can be shunted into alternative catabolic routes. These pathways often involve transamination and decarboxylation reactions, leading to the formation of various phenyl-derived metabolites.

In situations of PAH deficiency, or in certain microorganisms, L-phenylalanine can be metabolized via a transamination pathway. This route is initiated by aromatic amino acid aminotransferases (also known as phenylalanine transaminases), which transfer the amino group from L-phenylalanine to an α-keto acid acceptor, typically α-ketoglutarate, forming phenylpyruvate and glutamate (B1630785) pnas.orgpathbank.orgnih.govnih.gov.

The phenylpyruvate formed can then undergo further transformations:

Decarboxylation: Phenylpyruvate can be decarboxylated to phenylacetaldehyde (B1677652) nih.govnih.govresearchgate.net.

Oxidation/Reduction: Phenylacetaldehyde can be oxidized to phenylacetate (B1230308) by aldehyde dehydrogenase nih.govresearchgate.net or reduced to phenylethanol.

Reduction: Phenylpyruvate can also be reduced to phenyllactate (2-hydroxy-3-phenylpropanoic acid) by lactate (B86563) dehydrogenases aurco.orgresearchgate.netfrontiersin.orggenscript.com.

These metabolites, particularly phenylpyruvate, phenyllactate, and phenylacetate, are often excreted in the urine in individuals with PKU, indicating their role in alternative phenylalanine catabolism pnas.org.

The Ehrlich pathway is a significant route for L-phenylalanine catabolism in many microorganisms, particularly bacteria and yeasts nih.govresearchgate.netfrontiersin.orgasm.orgresearchgate.netfrontiersin.org. This pathway typically involves three enzymatic steps:

Transamination: L-phenylalanine is converted to phenylpyruvate, with α-ketoglutarate acting as the amino group acceptor, forming glutamate nih.govresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.org. This step is often catalyzed by aromatic aminotransferases nih.govfrontiersin.orguniprot.org.

Decarboxylation: Phenylpyruvate is decarboxylated to phenylacetaldehyde. This reaction is catalyzed by phenylpyruvate decarboxylases, such as Aro10p in Saccharomyces cerevisiae nih.govresearchgate.netresearchgate.netfrontiersin.org.

Reduction or Oxidation: Phenylacetaldehyde can be reduced to 2-phenylethanol (B73330) (2-PE) by alcohol dehydrogenases nih.govresearchgate.netresearchgate.netfrontiersin.org or oxidized to phenylacetic acid by aldehyde dehydrogenases nih.govresearchgate.net.

The Ehrlich pathway is crucial in microorganisms for generating aroma compounds like 2-phenylethanol, which contributes significantly to the flavor and aroma of fermented products researchgate.net.

Key Enzymatic Systems in L-Phenylalanine Catabolism

Several enzyme families are central to the catabolism of L-phenylalanine, each catalyzing specific transformations in its breakdown.

Phenylalanine ammonia-lyase (PAL) is a key enzyme found in plants, fungi, and some microorganisms, but notably absent in animals frontiersin.orgnih.govrsc.orgmdpi.comnih.govfrontiersin.orgmdpi.comfrontiersin.org. PAL catalyzes the non-oxidative deamination of L-phenylalanine, removing an ammonia (B1221849) molecule to produce trans-cinnamic acid frontiersin.orgnih.govrsc.orgmdpi.comfrontiersin.orgfrontiersin.orgnih.govebi.ac.uk. This reaction is the first committed step in the phenylpropanoid pathway, a major route for the synthesis of secondary metabolites like lignin (B12514952), flavonoids, and anthocyanins nih.govrsc.orgmdpi.comfrontiersin.orgfrontiersin.org. PAL requires a unique cofactor, 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO), for its catalytic activity nih.govebi.ac.uk. In plants, some PAL enzymes can also deaminate L-tyrosine, acting as Phe/Tyr ammonia-lyases (PTAL) frontiersin.org.

Aromatic aminotransferases are crucial for initiating alternative catabolic pathways of L-phenylalanine, particularly the transamination route. These pyridoxal (B1214274) phosphate-dependent enzymes catalyze the transfer of an amino group from an aromatic amino acid to an α-keto acid researchgate.netwikipedia.org. In Pseudomonas aeruginosa, the PhhC protein, an aminotransferase, is essential for the catabolism of both L-tyrosine and L-phenylalanine nih.gov. In yeasts, enzymes like ARO9 and ARO10 are key aromatic amino acid transaminases involved in the Ehrlich pathway nih.govfrontiersin.orguniprot.org.

Decarboxylases also play a role in phenylalanine metabolism. Phenylalanine decarboxylase (EC 4.1.1.53), also known as aromatic L-amino acid decarboxylase (AADC), specifically catalyzes the decarboxylation of L-phenylalanine to phenethylamine (B48288) and carbon dioxide frontiersin.orgontosight.aicreative-enzymes.comnih.govwikipedia.org. This reaction is important in neurotransmitter synthesis pathways.

Molecular and Cellular Functions of L Phenylalanine and Its Metabolites

L-Phenylalanine in Protein Synthesis and Translational Regulation

As an essential amino acid, L-phenylalanine is indispensable for the synthesis of proteins, which are the workhorses of cellular function.

Incorporation into Polypeptide Chains

L-phenylalanine is one of the 20 standard amino acids encoded by the universal genetic code and is incorporated into polypeptide chains during translation ontosight.aimetwarebio.com. Its presence in proteins contributes to their structure and function due to its hydrophobic, aromatic benzyl (B1604629) side chain ontosight.aiwikipedia.org. The genetic code specifies two codons for L-phenylalanine: UUU and UUC wikipedia.orgcshl.eduvedantu.com. The discovery that the synthetic mRNA poly-U directed the synthesis of polyphenylalanine chains was a foundational step in deciphering the genetic code wikipedia.orgcshl.edu.

The process of protein synthesis involves charged transfer RNA (tRNA) molecules, each carrying a specific amino acid, binding to complementary codons on messenger RNA (mRNA) smpdb.ca. Aminoacyl-tRNA synthetases are responsible for attaching the correct amino acid, in this case, L-phenylalanine, to its corresponding tRNA smpdb.ca. Ribosomes then facilitate the peptide condensation reaction, transferring the amino acid from the tRNA to the growing polypeptide chain smpdb.ca. L-phenylalanine is crucial for muscle growth, repair, and maintenance, and is a component in the synthesis of collagen metwarebio.comchinaaminoacid.comchinaaminoacid.com.

CodonAmino Acid
UUUL-Phenylalanine
UUCL-Phenylalanine

Regulatory Effects on Protein Synthesis Signaling

Amino acids, including L-phenylalanine, are not only substrates for protein synthesis but also act as signaling molecules that regulate cellular processes, particularly protein synthesis itself nih.govmdpi.comcambridge.org. The mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway is a central regulator of cell growth and protein synthesis, and its activity is significantly influenced by amino acid availability nih.govmdpi.comcambridge.orgontosight.ainih.govresearchgate.net. L-phenylalanine, often transported into cells via the L-type amino acid transporter 1 (LAT1), can activate signaling cascades, including the mTOR pathway, thereby promoting protein synthesis mdpi.comontosight.ainih.govresearchgate.netmdpi.com. For instance, studies in bovine mammary epithelial cells have shown that L-phenylalanine can enhance casein synthesis by modulating the mTOR pathway, specifically affecting the phosphorylation of proteins like 4EBP1 and eIF2α nih.govresearchgate.netmdpi.com. The general control nonderepressible 2 (GCN2) pathway is another critical system that senses amino acid depletion and can influence protein synthesis, with L-phenylalanine's availability impacting its downstream effectors nih.govresearchgate.netmdpi.comfrontiersin.org.

Impact of Elevated L-Phenylalanine on Translational Fidelity

Disruptions in phenylalanine metabolism can have significant health consequences. Phenylketonuria (PKU) is a genetic disorder characterized by the inability to metabolize phenylalanine due to a deficiency in the enzyme phenylalanine hydroxylase, which converts phenylalanine to tyrosine metwarebio.comwikipedia.orgmedicalnewstoday.comyoutube.com. This leads to an accumulation of phenylalanine in the blood and brain metwarebio.comwikipedia.orgmedicalnewstoday.com. While PKU profoundly affects phenylalanine metabolism and can lead to neurological issues, the direct impact of elevated natural L-phenylalanine on the fidelity of protein synthesis (i.e., the accuracy of amino acid incorporation) is not extensively detailed in the provided research snippets. Research has focused on the metabolic disorder itself rather than a direct mechanism of translational infidelity caused by high phenylalanine levels.

Precursor Role in Neurotransmitter and Biogenic Amine Synthesis

L-phenylalanine serves as a crucial precursor for the synthesis of several vital biogenic amines and hormones.

Melanin (B1238610) and Thyroxine Synthesis

Melanin Synthesis: L-phenylalanine is converted to L-tyrosine, which is the primary precursor for melanin, the pigment responsible for skin, hair, and eye color metwarebio.commedicalnewstoday.comskinwhiteningscience.com. Melanin also plays a protective role against UV radiation metwarebio.commedicalnewstoday.com. The synthesis begins with the enzyme tyrosinase, which catalyzes the oxidation of L-tyrosine to L-DOPA, followed by further enzymatic steps leading to DOPAquinone and subsequent polymerization into eumelanin (B1172464) or pheomelanin skinwhiteningscience.comnews-medical.netnih.govmdpi.com.

PrecursorEnzyme/ProcessIntermediate(s)Product(s)
L-TyrosineTyrosinaseL-DOPADOPAquinone
DOPAquinoneAuto-oxidation, Tautomerization, OxidationDOPAchrome, DHICA, DHIEumelanin/Pheomelanin
(Note: L-Phenylalanine is converted to L-Tyrosine prior to melanin synthesis)

Thyroxine Synthesis: Thyroxine (T4), a crucial hormone regulating metabolic rate, growth, and development, is synthesized in the thyroid gland wikipedia.orgnih.gov. The synthesis of thyroxine relies on tyrosine residues incorporated into the glycoprotein (B1211001) thyroglobulin wikipedia.orgnih.govreactome.orggenome.jpfrontiersin.org. Since L-phenylalanine is converted to L-tyrosine in the liver, it indirectly serves as a precursor for thyroxine synthesis youtube.comskinwhiteningscience.comsmpdb.canih.gov. The process involves the iodination of tyrosine residues within thyroglobulin to form monoiodotyrosine (MIT) and diiodotyrosine (DIT), followed by the coupling of these iodinated tyrosines to produce thyroxine (T4) and triiodothyronine (T3) wikipedia.orgnih.govreactome.orggenome.jpfrontiersin.org.

PrecursorEnzyme/ProcessProduct(s)
L-PhenylalaninePhenylalanine hydroxylaseL-Tyrosine
L-TyrosineIodination & Coupling (on Thyroglobulin)Monoiodotyrosine (MIT), Diiodotyrosine (DIT)
MIT + DITCoupling reaction (catalyzed by TPO)Triiodothyronine (T3)
DIT + DITCoupling reaction (catalyzed by TPO)Thyroxine (T4)

Pathophysiological Implications of L Phenylalanine Dysregulation

Phenylketonuria (PKU): Etiology and Genetic Heterogeneity

Phenylketonuria (PKU) is the most common inborn error of amino acid metabolism and the primary cause of severe hyperphenylalaninemia. researchgate.net It is an autosomal recessive disorder, meaning an individual must inherit two copies of a mutated gene, one from each parent, to be affected. biomarin.comnih.govmedicoverhospitals.in The vast majority of PKU cases, approximately 98%, are caused by pathogenic variants in the PAH gene, located on chromosome 12q23.2. biomarin.comnih.govmedscape.com This gene codes for the enzyme phenylalanine hydroxylase (PAH), which is predominantly expressed in the liver and is responsible for converting the essential amino acid L-phenylalanine to L-tyrosine. biomarin.comnih.gov

Deficiency in PAH activity disrupts this metabolic pathway, causing L-phenylalanine to accumulate in the blood and other tissues. biomarin.comfrontiersin.orgnih.gov The genetic landscape of PKU is remarkably diverse, with over 1,000 different variants of the PAH gene identified. nih.govnih.gov This genetic heterogeneity results in a spectrum of clinical phenotypes, ranging in severity. biomarin.comnih.gov The severity of PKU is generally classified based on untreated plasma phenylalanine concentrations and the residual activity of the PAH enzyme. nih.gov

Classic PKU: Characterized by complete or near-complete deficiency of PAH activity, leading to plasma phenylalanine levels exceeding 1200 µmol/L. biomarin.comnih.gov

Mild PKU (or non-PKU HPA): Associated with higher residual enzyme activity, resulting in phenylalanine concentrations between 600 and 1200 µmol/L. nih.gov

Mild hyperphenylalaninemia (mHPA): The most benign form, with phenylalanine levels typically between 120 and 600 µmol/L. nih.govwikipedia.org

In a smaller percentage of cases (about 2%), hyperphenylalaninemia is not due to mutations in the PAH gene but results from defects in the synthesis or recycling of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for PAH. nih.govmedscape.comnih.gov This form, known as malignant hyperphenylalaninemia, also affects the synthesis of crucial neurotransmitters. wikipedia.org

Table 1: Classification of Hyperphenylalaninemia (HPA) based on Phenylalanine Levels

ClassificationUntreated Plasma Phenylalanine Level (µmol/L)Residual PAH Activity
Classic Phenylketonuria (PKU)>1200<1%
Mild PKU600 - 12001-5%
Mild Hyperphenylalaninemia (mHPA)<600>5%

Neurobiological and Systemic Manifestations of Hyperphenylalaninemia

The neurotoxic effects of elevated L-phenylalanine are the primary cause of the severe clinical outcomes seen in untreated PKU. biomarin.comfrontiersin.org The brain is the main organ damaged by hyperphenylalaninemia, although the precise mechanisms of this damage are multifaceted and not fully elucidated. nih.govnih.gov

Untreated or poorly managed hyperphenylalaninemia leads to profound and often irreversible neurological damage. researchgate.netmedscape.com The consequences include severe intellectual disability, microcephaly, epilepsy, and behavioral disturbances. frontiersin.orgnih.gov Even in early-treated individuals, elevated or unstable phenylalanine levels are linked to a higher risk of cognitive and psychiatric issues. frontiersin.orgconsensus.app These can manifest as deficits in executive functions such as working memory, planning, selective attention, and inhibitory control. frontiersin.orgnih.gov Patients may also experience anxiety, depression, and social difficulties. frontiersin.orgbiomarin.com The severity of cognitive impairment generally correlates with the concentration of phenylalanine in the blood. wikipedia.org Measurable IQ deficits are often detected as phenylalanine levels approach 600 µmol/L. wikipedia.org

A key mechanism of L-phenylalanine-induced neurotoxicity involves the disruption of transport of other essential molecules into the brain. nih.gov L-phenylalanine shares a common transport system, the L-type amino acid transporter 1 (LAT1), with other large neutral amino acids (LNAAs) such as tyrosine, tryptophan, valine, isoleucine, and leucine (B10760876) for entry across the blood-brain barrier (BBB). nih.govnih.govumich.edu

In the state of hyperphenylalaninemia, the excessively high concentration of L-phenylalanine in the blood saturates the LAT1 transporter. nih.govnih.gov This creates a competitive inhibition, significantly reducing the influx of other essential LNAAs into the brain. frontiersin.orgnih.govnih.gov This "starvation" of the brain for other crucial amino acids contributes significantly to the pathophysiology of PKU. nih.gov The reduced availability of these LNAAs impairs the synthesis of cerebral proteins and neurotransmitters, which is critical for normal brain development and function. frontiersin.orgnih.gov

The competitive inhibition at the blood-brain barrier directly impacts the synthesis of key monoamine neurotransmitters. nih.gov The transport of L-tyrosine and L-tryptophan, the respective precursors for dopamine (B1211576) and serotonin, into the brain is diminished. frontiersin.orgnih.gov This leads to a depletion of these neurotransmitters, which are vital for mood regulation, motivation, memory, and learning. frontiersin.orgbiomarin.com

Furthermore, high concentrations of L-phenylalanine within the brain can directly inhibit the activity of tyrosine hydroxylase and tryptophan hydroxylase, the rate-limiting enzymes in the synthesis pathways of dopamine and serotonin, respectively. nih.govresearchgate.net The resulting deficiencies in these neurotransmitter systems are believed to be a major contributor to the executive function deficits and psychiatric symptoms observed in individuals with PKU. frontiersin.orgnih.gov Deficiencies in tetrahydrobiopterin (BH4) also lead to neurotransmitter deficiencies, as BH4 is a necessary cofactor for tyrosine and tryptophan hydroxylases. nih.gov

There is mounting evidence that hyperphenylalaninemia induces a state of chronic oxidative stress and impairs mitochondrial function. nih.govproquest.comnih.gov Studies in both animal models and patients have shown that high levels of L-phenylalanine and its metabolites, such as phenylpyruvate, can lead to an overproduction of reactive oxygen species (ROS). proquest.comnih.govresearchgate.net This overwhelms the body's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA. nih.govnih.govresearchgate.net

Mitochondria appear to be a specific target of this phenylalanine-induced oxidative stress. proquest.comnih.gov The elevated L-phenylalanine levels can impair mitochondrial bioenergetics, affecting the function of the electron transport chain and reducing cellular energy production. proquest.comresearchgate.netresearchgate.net This mitochondrial damage is considered one of the key mechanisms responsible for the toxicity of L-phenylalanine, contributing to the neurological dysfunction seen in PKU. proquest.comnih.gov

White matter abnormalities are a neuropathological hallmark of PKU. researchgate.netnih.gov Myelin is the protective sheath that insulates nerve fibers and is crucial for the rapid transmission of nerve impulses. Elevated L-phenylalanine levels have a deleterious effect on oligodendrocytes, the cells responsible for producing myelin in the central nervous system. nih.gov

The exact nature of the myelin damage can vary. In untreated or late-diagnosed patients, the pathology is more likely to reflect hypomyelination, meaning a reduced formation of myelin. nih.gov In patients who are treated early, white matter lesions may appear later in life, suggesting a process of demyelination (loss of existing myelin) or dysmyelination (formation of defective myelin). nih.gov These myelination defects are thought to contribute to the cognitive deficits, particularly those related to information processing speed, and other neurological symptoms seen in PKU. nih.govnih.govnih.gov Studies in animal models have shown that chronic hyperphenylalaninemia can lead to a significant decrease in the amount of myelin protein and a dramatically increased turnover rate of myelin proteins, indicating instability. nih.govtandfonline.com

Research Models for Studying L-Phenylalanine Dysregulation

The study of L-phenylalanine dysregulation, primarily in the context of conditions like Phenylketonuria (PKU), relies on a variety of research models. These models are essential for investigating disease mechanisms and for the preclinical evaluation of new therapeutic strategies. mdpi.com They range from computational simulations and cellular systems to complex animal models, each offering unique advantages and limitations in recapitulating the pathophysiology of elevated L-phenylalanine levels.

In Vivo Research Models

Animal models have been crucial for understanding the systemic and neurological consequences of hyperphenylalaninemia (HPA). nih.gov These models allow for experiments that would be unethical in humans, providing insights into disease pathophysiology and proof-of-concept for novel treatments. mdpi.com

Mouse Models: Genetically engineered mouse models are the most widely used for studying L-phenylalanine dysregulation. The Pah-enu2 mouse is a key model that closely mimics the genetic, biochemical, and neurobiological characteristics of human PKU. mdpi.comnih.gov This model was created through N-ethyl-N-nitrosourea (ENU) mutagenesis and harbors a missense mutation in the phenylalanine hydroxylase (PAH) gene, leading to complete PAH deficiency and subsequent HPA. nih.govnih.gov Research using the Pah-enu2 model has provided direct evidence of the neurotoxic effects of L-phenylalanine on the brain, including impaired myelination and neurotransmitter deficiencies. mdpi.commdpi.com Another model, the Pah-R261Q mouse, was created using CRISPR/Cas9 technology and exhibits elevated L-phenylalanine levels, though without some other classic PKU phenotypes like hypopigmentation. mdpi.com

Other Animal Models: Beyond mice, other species have been developed to model HPA.

Pig Models: Due to their high physiological and anatomical similarity to humans, pigs are valuable for preclinical testing. A PAH-deficient PKU pig model was developed using the CRISPR/Cas9 system, providing a platform for studying new therapeutic candidates, including gene-editing approaches and low-phenylalanine diets. mdpi.com

Zebrafish Models: Zebrafish offer advantages for high-throughput screening and developmental studies. Models with mutations in genes homologous to human dihydropteridine reductase (DHPR), an enzyme involved in recycling a cofactor for L-phenylalanine metabolism, exhibit hyperphenylalaninemia, reduced pigmentation, and an accumulation of L-phenylalanine, mirroring aspects of the human condition. mdpi.com Studies have also used zebrafish embryos to demonstrate the developmental and hepatic toxicity of L-phenylalanine and its metabolite, sodium phenylpyruvate, with high doses causing significant cellular deformations in liver hepatocytes. mdpi.com

Model OrganismSpecific ModelMethod of CreationKey PhenotypesResearch Applications
MousePah-enu2ENU MutagenesisComplete PAH deficiency, severe HPA, hypopigmentation, cognitive deficits. nih.govStudying neurotoxicity, neurotransmitter deficiencies, and testing dietary and gene therapies. mdpi.commdpi.comnih.gov
MousePah-R261QCRISPR/Cas9 Genome EditingHyperphenylalaninemia (twice normal levels). mdpi.comInvestigating the direct effects of elevated L-phenylalanine. mdpi.com
PigPAH-deficient modelCRISPR/Cas9 Genome EditingMimics PKU pathophysiology. mdpi.comPreclinical testing of gene editing and dietary interventions. mdpi.com
Zebrafishqdpra knockoutGenetic KnockoutHyperphenylalaninemia, reduced pigmentation, accumulation of L-phenylalanine. mdpi.comStudying cofactor metabolism and developmental toxicity of L-phenylalanine. mdpi.com

In Vitro Research Models

In vitro models provide controlled environments to investigate the cellular and molecular mechanisms of L-phenylalanine neurotoxicity, distinct from systemic effects. nih.gov

2D Cell Cultures: Traditional two-dimensional (2D) cell cultures have been used to study the effects of high L-phenylalanine concentrations. For instance, high levels of L-phenylalanine were found to inhibit the growth of mouse A9 cells by impairing the uptake of other amino acids and inhibiting protein synthesis more severely than RNA or DNA synthesis. nih.gov The human-derived NT2/N neuronal cell line has been established as a model to study L-phenylalanine-mediated neuronal dysfunction, revealing gene expression changes that result in neurite impairment and altered synaptic connectivity. researchgate.net

Organoid Models: Advances in stem cell technology, particularly the use of human induced pluripotent stem cells (hiPSCs), have enabled the development of 3D organoids. nih.govutwente.nl These models can better recapitulate the complexity of human neurodevelopment. nih.govnih.gov Brain organoids derived from hiPSCs are used to study the impact of L-phenylalanine on neuronal development, myelination, and connectivity. researchgate.netnih.gov Different types of organoid models can be applied to specific research questions: nih.govfrontiersin.org

Region-specific brain organoids can help clarify processes directly affected by L-phenylalanine's neurotoxicity. researchgate.netfrontiersin.org

Oligo-cortical organoids are used to investigate how high L-phenylalanine levels impair myelination by affecting oligodendrocyte development. researchgate.netnih.gov

Multi-tissue organ-on-a-chip systems , combining models of the liver, gut, and blood-brain barrier with brain organoids, allow for the study of the systemic complexity of L-phenylalanine dysregulation. researchgate.netnih.govfrontiersin.org

Model TypeKey FindingsReference
2D Cell Cultures (Mouse A9)High L-phenylalanine inhibits cell growth by disrupting amino acid transport and protein synthesis. nih.gov
2D Cell Cultures (Human NT2/N)L-phenylalanine induces gene expression changes leading to neurite impairment and altered synaptic connectivity. researchgate.net
Organotypic Hippocampal SlicesTransient downregulation of presynaptic (SNAP25) and postsynaptic (PSD95) proteins in response to high L-phenylalanine. nih.govresearchgate.net
Human iPSC-derived OrganoidsProvide a platform to model specific neuronal impairments, myelination defects, and the systemic complexity of PKU. researchgate.netnih.govutwente.nl

Computational (In Silico) Research Models

Computational models use systems analysis and kinetic properties of enzymes to simulate L-phenylalanine metabolism. nih.govpnas.org These in silico models are valuable for estimating the concentrations of key metabolites in tissues that are not easily accessible for direct analysis, such as the brain. nih.gov

One model of human L-phenylalanine metabolism was developed based on the kinetic properties of recombinant human phenylalanine hydroxylase and in vivo rates of L-phenylalanine transamination. pnas.org This model accurately calculated steady-state blood L-phenylalanine concentrations and dietary tolerance, aligning with clinical data from healthy individuals and PKU patients. pnas.org

More recent computational models integrate the transport of large neutral amino acids (LNAA) across the blood-brain barrier with cerebral amino acid and neurotransmitter metabolism. biorxiv.org These models predict that brain levels of monoaminergic neurotransmitters are more significantly controlled by L-phenylalanine's inhibitory effect on hydroxylase enzymes than by the availability of precursor amino acids. biorxiv.org This supports experimental data showing that reducing brain L-phenylalanine is crucial for improving neurotransmitter levels. biorxiv.org Furthermore, computational approaches like Flux Balance Analysis (FBA) are used to predict metabolic flux routes to optimize the biochemical production of L-phenylalanine in microorganisms, which can also provide insights into its metabolic pathways in more complex systems. researchgate.net

Biotechnological Applications and Industrial Production of L Phenylalanine

Microbial Fermentation for L-Phenylalanine Production

Microbial fermentation, particularly using genetically engineered strains of Escherichia coli, is a cornerstone of industrial L-phenylalanine production. nih.gov E. coli is an ideal host due to its well-characterized genetic background, rapid growth on inexpensive media, and amenability to genetic manipulation. nih.gov However, wild-type E. coli produces very little L-phenylalanine because of stringent and complex regulatory networks. nih.gov Therefore, extensive metabolic engineering is required to develop high-yield production strains. researchgate.netjmb.or.kr

The development of L-phenylalanine overproducing E. coli strains involves a multi-pronged approach to re-engineer the native metabolic pathways. Key strategies include the expression of heterologous genes and the modification of native genes to enhance pathway efficiency. acs.orgacs.org For instance, a shikimate-producing strain, E. coli SA09, was engineered for L-phenylalanine production by introducing heterologous genes aroK1, aroL1, and pheA1 along with native genes aroA, aroC, and tyrB. acs.orgacs.org

A significant challenge in producing high concentrations of L-phenylalanine is the host's tolerance to the final product. acs.orgnih.gov Adaptive laboratory evolution has been successfully employed to improve the tolerance of E. coli strains to high concentrations of L-phenylalanine. acs.orgnih.gov Transcriptional analysis of an evolved strain revealed that the DNA-binding transcriptional dual regulator, MarA, plays a crucial role in enhancing cell membrane integrity and fluidity, thereby improving tolerance. acs.orgnih.gov Overexpression of marA in an engineered strain led to a significant increase in L-phenylalanine titer, yield, and productivity in fed-batch fermentation. acs.orgnih.gov

Another strategy involves optimizing oxygen supply, which is critical for bacterial growth and productivity. nih.gov The co-expression of the Vitreoscilla hemoglobin gene (vgb) has been shown to increase oxygen uptake rates, leading to higher biomass and L-phenylalanine production, particularly under oxygen-limited conditions. nih.gov This approach can make the fermentation process more economical by reducing aeration demands. nih.gov

Interactive Data Table: Impact of Metabolic Engineering on L-Phenylalanine Production

This table summarizes the results from various metabolic engineering strategies.

Engineered Strain / Strategy Host Organism Key Genetic Modifications L-Phe Titer (g/L) Yield (g/g substrate) Productivity (g/L/h) Reference
E. coli PHE05 E. coli SA09 Overexpression of marA, aroK1, aroL1, pheA1, aroA, aroC, tyrB 80.48 0.27 (glucose) 1.68 acs.org
E. coli PAPV E. coli CICC10245 Co-expression of vgb, aroF, pheAfbr - - 16.6% increase vs control nih.gov
E. coli MPH-3 E. coli MG1655 Overexpression of pheAfbr, tktA, aroGfbr, ppsA, yddG 19.24 0.279 (glucose) - doaj.org
E. coli xllp3 E. coli Dynamic regulation of aroK expression 61.3 0.22 (glucose) - jmb.or.kr

The biosynthesis of L-phenylalanine begins with the condensation of two key precursors: phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). nih.govjmb.or.kr Increasing the intracellular availability of these molecules is a primary target for metabolic engineering. nih.govjmb.or.kr

Strategies to enhance precursor supply include:

Overexpression of Key Enzymes: The genes tktA (encoding transketolase) and talB (encoding transaldolase) are often overexpressed to boost the supply of E4P from the pentose (B10789219) phosphate (B84403) pathway. nih.govfrontiersin.org Similarly, overexpressing ppsA (encoding phosphoenolpyruvate synthetase) can direct more pyruvate (B1213749) towards PEP. mdpi.com

Redirecting Carbon Flux: To prevent the loss of PEP to the phosphotransferase system (PTS) during glucose uptake, alternative glucose transport systems are engineered. frontiersin.org Deleting PTS genes and introducing a PEP-independent transport system can significantly increase PEP availability for the shikimate pathway. frontiersin.orgasm.org

Blocking Competing Pathways: Deleting genes of competing pathways, such as those for acetate (B1210297) formation (pta) or those that divert PEP (ppc, pckA), can further channel carbon flux towards L-phenylalanine synthesis. mdpi.com Transcriptomic and metabolomic analyses have confirmed that redistributing carbon flux is a critical strategy for enhancing production. nih.gov

Using Alternative Carbon Sources: Glycerol (B35011), an inexpensive and abundant byproduct of biofuel production, has been used as an alternative carbon source. oup.comresearchgate.net Using glycerol can naturally increase the carbon flow into the pentose phosphate pathway, enhancing E4P supply. nih.gov In some cases, significantly higher yields of L-phenylalanine on glycerol have been reported compared to glucose or sucrose. oup.comresearchgate.net

The L-phenylalanine biosynthesis pathway in E. coli is tightly regulated at both the transcriptional and enzymatic levels, primarily through feedback inhibition and repression by the final product, L-phenylalanine, and other aromatic amino acids. nih.govmdpi.com

Overcoming Feedback Inhibition: The first committed step in the aromatic amino acid pathway is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, which exists as three isoenzymes (AroF, AroG, and AroH), feedback-inhibited by L-tyrosine, L-phenylalanine, and L-tryptophan, respectively. mdpi.com Another critical regulatory point is the enzyme chorismate mutase-prephenate dehydratase (CM-PDT), encoded by pheA, which is inhibited by L-phenylalanine. mdpi.com

Key strategies include:

Developing Feedback-Resistant (fbr) Enzymes: Through site-directed mutagenesis or protein evolution, feedback-resistant variants of these enzymes have been created. For example, mutations like D146N in AroG (aroGfbr) and alterations in the PheA protein (pheAfbr) render them insensitive to L-phenylalanine concentration. mdpi.comresearchgate.net Overexpressing these fbr genes is a cornerstone of most L-phenylalanine production strategies. nih.govresearchgate.net

Overcoming Transcriptional Repression: The expression of many genes in the L-phenylalanine pathway is controlled by transcriptional repressor proteins, primarily TyrR and TrpR. nih.govmdpi.com

TyrR represses the transcription of aroF, aroL, and tyrB. nih.govmdpi.com

TrpR represses the transcription of aroH and aroL. nih.govmdpi.com

To increase the expression of these pathway genes, the genes encoding these repressor proteins (tyrR and trpR) are often inactivated or deleted from the host chromosome. nih.govmdpi.com This deregulation allows for a consistently high level of transcription of the biosynthetic genes, leading to increased carbon flux towards L-phenylalanine.

Enzymatic Synthesis and Biocatalysis for L-Phenylalanine and Derivatives

Enzymatic synthesis offers a highly selective and efficient alternative to fermentation for producing L-phenylalanine and its derivatives. uw.edu.pl These methods typically result in optically pure products without the formation of byproducts common in fermentation and consume less energy than chemical synthesis. tandfonline.com

Phenylalanine ammonia-lyase (PAL) is an enzyme that naturally catalyzes the deamination of L-phenylalanine to trans-cinnamic acid and ammonia (B1221849). frontiersin.org However, under conditions of high ammonia concentration, this reaction is reversible, allowing for the stereoselective synthesis of L-phenylalanine from trans-cinnamic acid. frontiersin.orgdal.canih.gov

This reverse reaction has been exploited for the production of L-phenylalanine and various non-natural amino acid analogues. nih.govnih.gov The process is attractive because it is a one-step synthesis that does not require cofactors. nih.gov Research has focused on optimizing reaction conditions (such as pH, temperature, and substrate concentrations) and sourcing PAL from various organisms like Rhodotorula glutinis to achieve high conversion rates, with some studies reporting up to 85% conversion of the substrate to the product. dal.ca The insolubility of some substrates can be overcome by using organic-aqueous biphasic systems. uniroma2.it Despite its potential, the unfavorable equilibrium often limits the maximum conversion to around 80-90%. frontiersin.org

Multi-enzyme cascade reactions combine several enzymatic steps in a single pot to synthesize complex molecules from simple precursors. nih.govnih.gov This approach mimics natural metabolic pathways and offers advantages in terms of process efficiency, reduced downstream processing, and the ability to shift reaction equilibria.

Several multi-enzyme cascades have been designed for the synthesis of L-phenylalanine and its derivatives:

Synthesis from Chloroacetamidocinnamate: One system uses an aminoacylase (B1246476) to hydrolyze chloroacetamidocinnamate to phenylpyruvate, which is then reductively aminated to L-phenylalanine by a phenylalanine dehydrogenase. tandfonline.com This system incorporates a formate (B1220265) dehydrogenase to regenerate the required NADH coenzyme, achieving a conversion of over 98%. tandfonline.com

Synthesis of L-Phenylglycine from L-Phenylalanine: A four-step enzymatic cascade has been developed to produce L-phenylglycine from L-phenylalanine. nih.govresearchgate.net The system involves an L-amino acid deaminase, a hydroxymandelate synthase, an (S)-mandelate dehydrogenase, and a leucine (B10760876) dehydrogenase for the final transamination step, achieving nearly 100% conversion. nih.gov

Synthesis of Phenylalaninols from L-Phenylalanine: A one-pot, four-enzyme cascade has been constructed to convert L-phenylalanine into chiral phenylalaninols. rsc.org This system uses an L-amino acid deaminase, an α-keto acid decarboxylase, a benzaldehyde (B42025) lyase, and an amine transaminase. rsc.org

Cofactor Self-Recycling Systems: A novel multi-enzyme cascade with a cofactor self-recycling system was designed to synthesize 2-phenylethyl-β-d-glucopyranoside from L-phenylalanine. nih.gov Such systems are highly efficient as they eliminate the need to add expensive cofactors externally.

These cascade systems demonstrate the power of biocatalysis to create highly valuable, optically pure compounds from renewable feedstocks like L-phenylalanine. acs.org

Interactive Data Table: Examples of Multi-Enzyme Cascade Systems

This table highlights different multi-enzyme systems and their products.

Product Starting Material Key Enzymes in Cascade Conversion/Yield Reference
L-Phenylalanine Chloroacetamidocinnamate Aminoacylase, Phenylalanine Dehydrogenase, Formate Dehydrogenase >98% Conversion tandfonline.com
L-Phenylglycine L-Phenylalanine L-amino acid deaminase, Hydroxymandelate synthase, (S)-mandelate dehydrogenase, Leucine dehydrogenase 99.9% Conversion nih.gov
Chiral Phenylalaninols L-Phenylalanine L-amino acid deaminase, α-keto acid decarboxylase, Benzaldehyde lyase, Amine transaminase Good yields, excellent enantiomeric excess rsc.org
2-Phenylethyl-β-d-glucopyranoside L-Phenylalanine Phenylalanine dehydrogenase, Phenylacetaldehyde (B1677652) reductase, Uridine diphosphate-glucose pyrophosphorylase, Sucrose synthase, Glucosyltransferase 27.62 mM (7.85 g/L) nih.gov

Recovery and Purification Methodologies in Bioprocesses

Initial Separation and Clarification

The first step in the downstream process is the removal of microbial cells and other solid materials from the fermentation broth. This is commonly achieved through centrifugation or membrane filtration. google.comgoogleapis.com

Membrane Filtration: Modern membrane separation technology, such as microfiltration and ultrafiltration, is increasingly used for its efficiency. google.com A two-step cross-flow filtration process can be established, first using a ceramic membrane for microfiltration to remove the bulk of the microbial cells, followed by ultrafiltration with an organic membrane to eliminate most of the proteins and other macromolecules. google.com This approach yields a clarified production fluid with a relatively high purity, which then proceeds to subsequent purification steps. google.com The use of membrane technology can improve product recovery rates and reduce energy consumption. google.com

Primary Isolation and Concentration

Following the removal of biomass, the clarified broth containing L-phenylalanine is subjected to primary isolation and concentration techniques. These methods aim to selectively capture L-phenylalanine and remove the bulk of the remaining impurities.

Ion Exchange Chromatography: This is a widely used and effective method for the purification of amino acids. elsevier.esresearchgate.net The clarified fermentation broth is passed through an ion exchange column containing a resin that selectively adsorbs L-phenylalanine. google.comresearchgate.net Strong acid-cation exchangers are often employed for this purpose. researchgate.netresearchgate.net The optimal pH for L-phenylalanine uptake on a strong acid-cation exchanger is around 2.0. researchgate.netresearchgate.net After adsorption, the column is washed to remove non-adsorbed impurities, and the L-phenylalanine is then eluted, resulting in a more concentrated and purer solution. google.com This method, however, can have limitations in terms of volumetric efficiency and energy consumption, which may make it less suitable for very large-scale production. google.com

Adsorption: Activated carbon is another effective adsorbent for recovering L-phenylalanine from aqueous solutions. elsevier.esscielo.org.mxajol.info It can be used to adsorb L-phenylalanine from the clarified broth. google.com The adsorption capacity is influenced by factors such as pH, with the maximum capacity often observed near the isoelectric point of L-phenylalanine (pI = 5.48). elsevier.eselsevier.es Studies using activated carbons derived from date stones have shown high adsorption capacities. elsevier.esscielo.org.mx Following adsorption, the L-phenylalanine is eluted from the activated carbon.

Solvent Extraction: This technique involves the use of a water-immiscible organic solvent to selectively extract L-phenylalanine from the aqueous fermentation broth. ipindexing.comgoogleapis.comtandfonline.com The efficiency of extraction can be influenced by pH and the choice of extractant. ipindexing.comtandfonline.com For instance, an organic solution containing Aliquat 336 can be used as a selective extraction medium at a pH of 10.5, with subsequent back-extraction into an acidic solution (pH 0.5). tandfonline.com

Precipitation: In some processes, L-phenylalanine can be precipitated from the solution by forming an insoluble complex. For example, adding a source of calcium ions (Ca²⁺) to the liquid phase at a specific pH can cause the formation of an insoluble Ca²⁺/phenylalanine complex, which can then be separated and dissociated to recover the L-phenylalanine. google.com

Electrodialysis: This membrane-based process uses an electric potential to separate and purify ionic species. researchgate.nettandfonline.com It can be an effective method for desalting the fermentation broth and concentrating L-phenylalanine. researchgate.nettandfonline.com Under optimal conditions, high recovery rates for L-phenylalanine (over 98%) and significant salt removal can be achieved. tandfonline.com

Crystallization and Final Product Formulation

Crystallization is the final and crucial step to obtain high-purity L-phenylalanine in its solid, commercial form. researchgate.netresearchgate.net

Evaporative Crystallization: The purified L-phenylalanine solution is typically concentrated by evaporation to induce crystallization. google.comepo.org The process is carefully controlled to obtain the desired crystal form. L-phenylalanine can exist as a flake-like anhydrate or a needle-like monohydrate. researchgate.netresearchgate.net The anhydrate form is the commercial preference as it is easier to handle. researchgate.netresearchgate.net The anhydrate is thermodynamically stable above 37°C, but the monohydrate may initially form and then slowly transform into the anhydrate. researchgate.net Seeding with anhydrate crystals at temperatures above 37°C can help to directly obtain the desired form. researchgate.net

Cooling Crystallization: This method involves slowly cooling a saturated solution of L-phenylalanine to induce crystallization. epo.org This technique can be integrated with the fermentation process in an external loop, where the cell-free medium is cooled to crystallize the product, which is then separated, and the mother liquor is returned to the fermenter. researchgate.net

Drying and Packaging: After crystallization, the L-phenylalanine crystals are separated from the mother liquor, typically by centrifugation, washed, and then dried to remove any remaining moisture before being packaged as the final product. google.comepo.org

Data Tables

Table 1: Comparison of L-Phenylalanine Adsorption Capacities on Different Adsorbents

AdsorbentpHMaximum Adsorption Capacity (mg/g)Reference
Activated Carbon (ACK - from date stones)5.7188.3 elsevier.eselsevier.es
Activated Carbon (ACZ - from date stones)5.7133.3 elsevier.eselsevier.es

Table 2: Performance of Electrodialysis for L-Phenylalanine Purification

Feed pHL-Phenylalanine Recovery (%)Salt Removal (%)Reference
5.9198.53>86 tandfonline.com
4.0>96>86 tandfonline.com
6.0>96>86 tandfonline.com

Advanced Analytical Methodologies for L Phenylalanine Quantification

Spectrophotometric and Fluorometric Assay Development

Spectrophotometric and fluorometric assays represent a foundational approach for L-phenylalanine quantification, often available as commercial kits for research and clinical applications. These methods are typically based on coupled enzymatic reactions.

In a common assay design, L-phenylalanine is processed by L-phenylalanine dehydrogenase (PheDH), an enzyme that catalyzes the deamination of L-phenylalanine. This reaction requires the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) which is simultaneously reduced to NADH. cellbiolabs.comassaygenie.com The amount of NADH produced is directly proportional to the L-phenylalanine concentration in the sample.

The detection principle then diverges for spectrophotometry and fluorometry:

Colorimetric (Spectrophotometric) Assays: The generated NADH is used to reduce a tetrazolium salt, such as WST-1, into a colored formazan (B1609692) product. cellbiolabs.com The intensity of the color, which can be measured by an absorbance plate reader at a specific wavelength (e.g., 450 nm), corresponds to the L-phenylalanine concentration. cellbiolabs.com

Fluorometric Assays: The NADH produced reacts with a specific probe or developer to generate a highly fluorescent product. assaygenie.com The fluorescence intensity is measured using a fluorometer with specific excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm or 535/587 nm). assaygenie.com Fluorometric methods generally offer higher sensitivity compared to their colorimetric counterparts.

These assays are designed for high-throughput screening in 96-well plate formats, making them convenient for processing numerous samples simultaneously. assaygenie.comnih.gov They can be applied to a variety of biological samples, including serum, plasma, urine, and cell culture supernatants. For samples like serum, a deproteinization step is often required to prevent interference.

Assay TypePrincipleDetection MethodTypical Linear RangeSample Types
ColorimetricEnzymatic (PheDH), NADH production reduces WST-1 to colored formazan. cellbiolabs.comAbsorbance (e.g., 450 nm) cellbiolabs.comStarts at ~15.6 µM cellbiolabs.comSerum, Plasma cellbiolabs.com
FluorometricEnzymatic (PheDH), NADH production reduces a probe to a fluorescent product. assaygenie.comFluorescence (e.g., Ex/Em = 535/587 nm) 2 - 300 µM assaygenie.comSerum, Plasma, Urine, Tissue/Cell Homogenates

Chromatographic Techniques in L-Phenylalanine Analysis (HPLC, GC-MS)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are considered standard techniques for the accurate quantification of L-phenylalanine. actapol.netresearchgate.net These methods are renowned for their specificity and reliability, serving as benchmark techniques in many clinical and research laboratories. nih.gov

High-Performance Liquid Chromatography (HPLC) is widely used for amino acid analysis. For L-phenylalanine, separation is often achieved using reversed-phase C18 columns. researchgate.net Detection is commonly performed with a UV detector, for instance at a wavelength of 214 nm. actapol.netresearchgate.net The retention time for L-phenylalanine under specific chromatographic conditions allows for its identification, while the peak area is used for quantification against a standard curve. researchgate.net HPLC methods can be applied to determine L-phenylalanine in complex matrices like deproteinized plasma and food products after acid hydrolysis. actapol.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) provides another powerful tool for L-phenylalanine analysis. This technique combines the separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. researchgate.net Before analysis, amino acids must be derivatized to increase their volatility. The resulting derivatives are then separated on a GC column and detected by the mass spectrometer, which identifies fragments based on their mass-to-charge ratio, ensuring high specificity. researchgate.net

Both HPLC and GC-MS have been successfully applied to quantify L-phenylalanine in low-protein food products designed for individuals with PKU. actapol.netresearchgate.net In one comparative study, both methods were found to be effective for this purpose, with sample preparation involving acid hydrolysis to break down proteins into their constituent amino acids. actapol.netactapol.net

TechniquePrincipleSample PreparationDetectionKey Advantages
HPLCSeparation of underivatized amino acids on a stationary phase (e.g., C18) with a liquid mobile phase. researchgate.nethelixchrom.comDeproteinization (for plasma); Acid hydrolysis (for food). actapol.netresearchgate.netUV Detector (e.g., 214 nm). actapol.netRobust, reproducible, no derivatization required. helixchrom.com
GC-MSSeparation of volatile amino acid derivatives by partitioning between a gaseous mobile phase and a liquid/solid stationary phase. researchgate.netAcid hydrolysis and chemical derivatization. actapol.netresearchgate.netMass Spectrometry (detection of specific mass fragments). researchgate.netHigh specificity and sensitivity. researchgate.net

Immunometric and Biosensor-Based Detection Systems

To meet the demand for rapid, sensitive, and user-friendly L-phenylalanine monitoring, significant research has focused on developing biosensors and immunochemical assays. These modern techniques offer potential alternatives to time-consuming chromatographic methods. rsc.org

Enzyme-based biosensors leverage the high specificity of enzymes for L-phenylalanine to generate a measurable signal. These sensors typically involve the immobilization of an enzyme on a transducer surface, which can be electrochemical or optical.

A common approach utilizes L-phenylalanine dehydrogenase (PDH), which, in the presence of NAD+, oxidizes L-phenylalanine and produces NADH. nih.govelectrochemsci.org The concentration of NADH can then be detected. For instance, an electrochemical biosensor was developed by immobilizing PDH on a gold electrode modified with graphene oxide and chitosan, allowing for the direct electrochemical detection of the enzymatic reaction. electrochemsci.org Another design uses a multi-enzyme system where salicylate (B1505791) hydroxylase and tyrosinase are co-immobilized in a carbon paste electrode to amplify the detection of NADH, achieving a detection limit of 5 µM for L-phenylalanine. nih.gov

Optical biosensors have also been developed. One such sensor immobilizes L-phenylalanine dehydrogenase on a membrane at the end of an optical fiber. researchgate.net The enzymatic production of NADH is monitored by its fluorescence when excited by a UV light-emitting diode, with a linear detection range from 10 µM to 10 mM. researchgate.net Other biosensors have utilized the enzyme tyrosinase, which can convert L-phenylalanine into L-tyrosine and subsequently to L-DOPA, the oxidation of which can be measured electrochemically. insciences.org

Enzyme SystemTransducerDetection PrincipleLinear RangeDetection Limit
L-phenylalanine dehydrogenase (PDH) electrochemsci.orgGraphene Oxide/Chitosan-Modified Gold ElectrodeElectrochemical (Direct Electron Transfer) electrochemsci.org500 nM - 15 mM electrochemsci.org416 nM electrochemsci.org
PDH, Salicylate hydroxylase, Tyrosinase nih.govCarbon Paste ElectrodeElectrochemical (NADH detection with signal amplification) nih.gov20 - 150 µM nih.gov5 µM nih.gov
L-phenylalanine dehydrogenase (PDH) researchgate.netOptical FiberFluorometric (NADH detection) researchgate.net10 µM - 10 mM researchgate.netNot specified
Tyrosinase insciences.orgPolyaniline-Modified Boron-Doped Diamond ElectrodeElectrochemical (L-DOPA oxidation) insciences.org2 - 10 µM insciences.org0.01 µM insciences.org

Developing antibodies against small molecules like L-phenylalanine is challenging because they are not immunogenic on their own. To elicit an immune response, the small molecule (a hapten) must be conjugated to a larger carrier protein. nih.gov The design of this hapten is a critical step in producing high-affinity and specific antibodies. mdpi.commdpi.com

A novel "semi-sandwich" immunometric assay for L-phenylalanine was developed to overcome the limitations of traditional competitive immunoassays for small molecules. nih.gov The key steps in this approach were:

Hapten Design : The amino group of L-phenylalanine was modified with an "N-Fmoc-L-cysteine" (FC) residue, creating a derivative (FC-Phe) that could be used as a hapten. nih.gov

Antibody Production : This FC-Phe hapten was conjugated to bovine serum albumin (BSA) and used to immunize mice, successfully generating specific monoclonal antibodies that recognize the FC-Phe structure. nih.gov

Assay Development : A new derivatization reagent was synthesized to convert L-phenylalanine in a sample into a structure containing both the FC-Phe hapten and a biotin (B1667282) molecule. This allows for a semi-sandwich format where the monoclonal antibody captures the hapten portion, and a streptavidin-enzyme conjugate binds to the biotin portion for signal generation. nih.gov

This innovative assay achieved a detection limit of 35 nM and a detection range of 0.1-20 µM, demonstrating the feasibility of highly sensitive immunometric detection for small molecules like L-phenylalanine. nih.gov

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target molecule. mdpi.commdpi.com This "molecular imprinting" technology is used to create artificial receptors that can selectively bind to a template molecule, in this case, L-phenylalanine. mdpi.com

When combined with Surface Plasmon Resonance (SPR), MIPs can form the basis of highly selective and label-free sensor systems. mdpi.comresearchgate.net SPR is an optical technique that detects changes in the refractive index on the surface of a sensor chip, which occurs when target molecules bind to the immobilized recognition elements (the MIP). mdpi.commdpi.com

In a study developing an L-Phe sensor, an L-phenylalanine imprinted polymeric film was synthesized on an SPR chip surface. mdpi.comnih.gov The binding of L-phenylalanine from aqueous solutions and artificial plasma to these specific cavities was monitored in real-time. mdpi.com This MIP-SPR sensor demonstrated:

A wide linear detection range from 5.0 to 400.0 µM. mdpi.com

A very low limit of detection of 0.0085 µM. mdpi.comnih.gov

Good selectivity for L-phenylalanine compared to structurally similar molecules like D-phenylalanine and L-tryptophan. nih.gov

A rapid response time, with a full analysis cycle completed in approximately 9 minutes. nih.gov

This technology provides a promising platform for creating robust, reusable, and sensitive sensors for L-phenylalanine quantification. mdpi.com

Clinical and Research Applications of L-Phenylalanine Detection

The primary and most critical application of L-phenylalanine quantification is in the diagnosis and lifelong management of phenylketonuria (PKU). rsc.orgjustia.com Early diagnosis through newborn screening programs is essential to prevent the severe neurological damage associated with high L-Phe levels. europa.eu

Newborn Screening : Many developed countries have mandatory screening programs for PKU. While historical methods like the Guthrie bacterial inhibition assay were used, modern screening often employs fluorometric assays or tandem mass spectrometry (MS/MS) on dried blood spots for more accurate and quantitative results. nih.govresearchgate.net

Patient Monitoring : Individuals diagnosed with PKU must continuously monitor their blood L-phenylalanine concentrations to ensure they remain within a safe therapeutic range (e.g., below 360 µmol/L). oup.comnih.gov This requires frequent testing, driving the need for analytical methods that are not only accurate but also fast and potentially suitable for point-of-care or home use. europa.euoup.com Advanced chromatographic techniques like HPLC and MS/MS are the current gold standard in centralized laboratories for this monitoring. nih.gov

Food Analysis : Methods like HPLC and GC-MS are used to quantify the L-phenylalanine content in special low-protein foods developed for PKU patients, ensuring these products meet dietary safety standards. actapol.netactapol.net

The diverse array of analytical methodologies, from high-throughput fluorometric assays to highly specific chromatographic and biosensor systems, reflects the significant clinical importance of accurately measuring L-phenylalanine.

L Phenylalanine in Plant Biochemistry and Ecological Interactions

Integration of L-Phenylalanine Metabolism in Plant Primary and Secondary Pathways

L-Phenylalanine (Phe) is a vital aromatic amino acid synthesized in plants primarily through the shikimate pathway, which connects central carbon metabolism (glycolysis and pentose (B10789219) phosphate (B84403) pathways) to the biosynthesis of aromatic amino acids. Current time information in Shropshire, GB.frontiersin.orgfrontiersin.orgnih.govmdpi.comfrontiersin.org Plants possess two identified pathways for Phe biosynthesis: the ancient phenylpyruvate pathway, common in microorganisms, and the arogenate pathway, which is considered to have evolved later in plant evolution. frontiersin.orgfrontiersin.orgfrontiersin.org Once synthesized, Phe acts as a critical metabolic node, bridging primary metabolism with the synthesis of secondary metabolites. frontiersin.orgwikipedia.org

The primary entry point for Phe into secondary metabolism is through the phenylpropanoid pathway. frontiersin.orgwikipedia.orgnih.govresearchgate.netnih.govfrontiersin.orgfrontiersin.orgsums.ac.irtaylorandfrancis.comresearchgate.netftb.com.hrtandfonline.comnih.govfrontiersin.orgnih.gov This pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL), which catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid and ammonia (B1221849). Current time information in Shropshire, GB.wikipedia.orgnih.govresearchgate.netnih.govfrontiersin.orgfrontiersin.orgsums.ac.irtaylorandfrancis.comresearchgate.netftb.com.hrtandfonline.comfrontiersin.orgnih.govnih.gov PAL is recognized as a key regulatory enzyme, controlling a significant flux of carbon from primary metabolism into the diverse array of phenylpropanoid compounds. nih.govnih.govsums.ac.irftb.com.hr In some plant species, particularly grasses, a bifunctional enzyme known as phenylalanine/tyrosine ammonia-lyase (PTAL) exists, capable of deaminating both phenylalanine and tyrosine. wikipedia.orgresearchgate.netmdpi.com In trees like conifers, it is estimated that a substantial portion of photosynthetically fixed carbon, approximately 30–40%, is channeled through phenylalanine specifically for lignin (B12514952) biosynthesis during wood formation. frontiersin.org

Biosynthesis of Phenylpropanoids and Lignin

The phenylpropanoid pathway is a complex metabolic network responsible for producing a vast range of plant secondary metabolites. The pathway begins with L-phenylalanine, which is converted by PAL into trans-cinnamic acid. Current time information in Shropshire, GB.wikipedia.orgnih.govresearchgate.netnih.govfrontiersin.orgfrontiersin.orgsums.ac.irtaylorandfrancis.comresearchgate.netftb.com.hrtandfonline.comfrontiersin.orgnih.govnih.gov Trans-cinnamic acid is then hydroxylated by cinnamate-4-hydroxylase (C4H) to yield p-coumaric acid. wikipedia.orgresearchgate.netfrontiersin.orgtandfonline.com Subsequently, p-coumaric acid is converted to its thioester derivative, p-coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL). wikipedia.orgresearchgate.netnih.govnih.gov

p-Coumaroyl-CoA serves as a central intermediate, branching into various downstream pathways that lead to the synthesis of numerous vital compounds, including flavonoids, lignans, stilbenes, and importantly, lignin. wikipedia.orgresearchgate.netresearchgate.netnih.govfrontiersin.org Lignin, a complex aromatic polymer, is a major structural component of plant cell walls, providing mechanical strength and facilitating water transport through the xylem. wikipedia.orgfrontiersin.orgnih.govfrontiersin.orgnih.govnih.govresearchgate.net The biosynthesis of lignin involves monolignols such as p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, which are derived from phenylpropanoid intermediates and contribute to the H, G, and S units of the lignin polymer. wikipedia.orgnih.govresearchgate.net The regulation of lignin biosynthesis is influenced by transcription factors, such as MYB20, MYB42, MYB43, and MYB85, which can directly activate genes involved in both phenylalanine and lignin biosynthesis. frontiersin.orgnih.gov

Table 1: Key Enzymes in Phenylpropanoid Biosynthesis

Enzyme NameSubstrate(s)Product(s)Pathway Role
Phenylalanine Ammonia-Lyase (PAL)L-phenylalaninetrans-cinnamic acid, AmmoniaInitiates phenylpropanoid pathway
Cinnamate-4-hydroxylase (C4H)trans-cinnamic acidp-coumaric acidSecond step in general phenylpropanoid pathway
4-Coumarate:CoA Ligase (4CL)p-coumaric acidp-coumaroyl-CoAForms central intermediate for downstream branches

Contribution to Plant Growth, Development, and Stress Responses

L-Phenylalanine is not only a building block for proteins but also a crucial precursor for a wide spectrum of secondary metabolites that are indispensable for plant reproduction, growth, development, and defense against biotic and abiotic stresses. frontiersin.orgwikipedia.orgresearchgate.net These Phe-derived compounds include phenylpropanoids, flavonoids, anthocyanins, lignin, lignans, stilbenes, condensed tannins, and the plant hormone salicylate (B1505791). frontiersin.orgwikipedia.org

Phenylpropanoids, as a class, are integral to plant immunity, acting as defense compounds against herbivores and pathogens, providing protection from ultraviolet (UV) radiation, and contributing to structural integrity through lignin deposition. wikipedia.orgresearchgate.netnih.govnih.govmdpi.comfrontiersin.org The phenylpropanoid pathway is frequently activated in response to various environmental challenges, such as drought, UV exposure, heavy metal contamination, and salinity, leading to an increased production of protective metabolites. mdpi.commdpi.comfrontiersin.org For instance, exogenous application of phenylalanine has been shown to mitigate the negative impacts of drought stress by enhancing the plant's total phenolic content and antioxidant activity. researchgate.netmdpi.comekb.egekb.eg Furthermore, increased phenylalanine levels can bolster plant resistance against fungal pathogens like Botrytis cinerea. researchgate.net

Under abiotic stresses such as drought, plants often experience reduced growth parameters (e.g., shoot length, leaf number, biomass), diminished photosynthetic pigments, and lower yield. However, the application of phenylalanine can ameliorate these effects, promoting growth and improving physiological functions. ekb.egekb.eg Studies also indicate that phenylalanine metabolism contributes to tolerance against salt stress and parasitic plant infestations. frontiersin.org The PAL gene, central to this pathway, exhibits induced expression under saline and alkaline conditions, particularly in plant roots, underscoring its role in stress adaptation. mdpi.com

Table 2: Phenylalanine-Derived Secondary Metabolites and Their Functions

Metabolite ClassPrimary PrecursorKey Functions
PhenylpropanoidsL-phenylalanineDefense compounds, structural support (lignin), UV protection, signaling, pigments, scent.
FlavonoidsPhenylpropanoidsAntioxidants, UV protection, pigments, defense against pathogens, signaling molecules.
LigninMonolignolsStructural support, mechanical strength, water transport, defense barriers, resistance to pathogens.
AnthocyaninsFlavonoidsFloral pigments, UV protection, antioxidant properties.
TanninsPhenylpropanoidsDefense against herbivores, antioxidant properties, astringency.

L-Phenylalanine as a Signaling Molecule in Plants

Beyond its role as a metabolic precursor, L-phenylalanine also functions as a signaling molecule in plant interactions. It has been identified in root exudates and can mediate inter-plant communication, influencing the growth and development of neighboring plants. frontiersin.orgnih.govnih.gov Specifically, L-phenylalanine exuded by one plant can trigger physio-morphological responses in the roots of another. frontiersin.orgnih.gov

Research has demonstrated that L-phenylalanine can alter root distribution and influence gravitropism in plants like tomato. frontiersin.orgnih.gov It has been shown to affect auxin distribution within root tips, reduce the number of amyloplasts in root cap cells, and modify root deviation angles. frontiersin.orgnih.gov These effects are associated with changes in the amyloplast synthesis pathway and the expression of genes involved in auxin transport, suggesting a role for phenylalanine in sensing and responding to environmental cues and neighboring plant signals. frontiersin.orgnih.gov Furthermore, phenylalanine metabolism is implicated in induced systemic resistance, potentially by enhancing phenylpropanoid-dependent lignin biosynthesis and interacting with salicylic (B10762653) acid (SA) signaling pathways to bolster plant defense mechanisms against pathogens. nih.gov

Table 3: Impact of L-Phenylalanine on Plant Stress Responses (General Findings)

Stress TypeL-Phenylalanine's Role/EffectAssociated Metabolites/Mechanisms
Drought StressMitigates negative effects, enhances tolerance, improves growth and photosynthetic pigments.Increases total phenolic content, antioxidant activity, IAA levels.
Salinity/Alkali StressInduces PAL gene expression (especially in roots), contributes to tolerance.Accumulation of phenylpropanoid metabolites, potential protection against oxidative stress.
Pathogen InfectionEnhances resistance, activates phenylpropanoid pathway.Increases flavonoid levels, priming and induced defense responses, potential ROS scavenging.
Parasitic Plant AttackImproves tolerance to parasitic plants.Higher accumulation of phenylpropanoids potentially affecting parasite growth.

Compound List:

L-phenylalanine

Shikimate pathway

Phenylpyruvate pathway

Arogenate pathway

Phenylpropanoid pathway

Phenylalanine ammonia-lyase (PAL)

Trans-cinnamic acid

Ammonia

Tyrosine

Phenylalanine/tyrosine ammonia-lyase (PTAL)

Lignin

Flavonoids

Anthocyanins

Lignans

Stilbenes

Condensed tannins

Salicylate

p-coumaric acid

Cinnamate-4-hydroxylase (C4H)

p-coumaroyl-CoA

4-Coumarate:CoA Ligase (4CL)

Monolignols

p-coumaryl alcohol

Coniferyl alcohol

Sinapyl alcohol

MYB transcription factors

MYB20

MYB42

MYB43

MYB85

Salicylic acid (SA)

Auxin

Amyloplasts

Botrytis cinerea

Phytophthora capsici

ROS (Reactive Oxygen Species)

IAA (Indole-3-acetic acid)

H, G, S units (of lignin)

Ferulic acid

Caffeic acid

Sinapic acid

Flavonols

Isoflavonoids

Coumarins

Phytoalexins

Tannins

Salicylic acid (SA)

Para-aminobenzoic acid (PABA)

Ethylene

ARF7

ARF19

PIN3

PIN7

OsEIN2

OsEBF1/2

OsEIL1

MHZ9

MHZ11

UDP-GLYCOSYL TRANSFERASE75B1

Emerging Research Frontiers in L Phenylalanine Studies

Systems Biology and Synthetic Biology Approaches in L-Phenylalanine Pathway Engineering

The microbial production of L-phenylalanine is a significant area of industrial interest, particularly for its use in the food, chemical, and pharmaceutical sectors, including the production of the sweetener aspartame. nih.govnih.gov Systems and synthetic biology are at the forefront of optimizing this production, primarily in microorganisms like Escherichia coli. nih.govresearchgate.net These approaches provide a holistic view of cellular metabolism, allowing for precise genetic modifications to enhance L-phenylalanine yield from sources like glucose. nih.govnih.gov

Key strategies in metabolic engineering of the L-phenylalanine pathway include:

Increasing Precursor Availability: Enhancing the intracellular levels of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), the primary precursors for the aromatic amino acid pathway, is a critical step. researchgate.net Overexpression of genes such as tktA and ppsA has been shown to boost the supply of these molecules. researchgate.net

Alleviating Feedback Inhibition: Key enzymes in the L-phenylalanine biosynthesis pathway, such as DAHP synthase (encoded by aroG, aroF, and aroH) and chorismate mutase-prephenate dehydratase (CM-PDT, encoded by pheA), are subject to feedback inhibition by L-phenylalanine. nih.gov Site-directed mutagenesis to create feedback-resistant enzyme variants is a common and effective strategy. nih.gov

Deregulation of Transcription: The expression of genes in the L-phenylalanine pathway is controlled by transcriptional regulators like TyrR and TrpR. nih.gov Inactivating these repressors can lead to increased expression of pathway enzymes and higher L-phenylalanine production. nih.gov

Recent research has also explored the development of artificial bioconversion processes to synthesize L-phenylalanine from less expensive aromatic precursors like benzaldehyde (B42025) and benzyl (B1604629) alcohol, creating shorter and more efficient pathways. nih.gov

**Table 1: Key Genes and Strategies in L-Phenylalanine Pathway Engineering in *E. coli***

Target Gene(s) Strategy Desired Outcome
Precursor Supply tktA, ppsA Overexpression Increased availability of E4P and PEP
Feedback Inhibition aroG, aroF, pheA Site-directed mutagenesis to create feedback-resistant variants Reduced inhibition by L-phenylalanine
Transcriptional Regulation tyrR, trpR Gene inactivation/knockout Increased transcription of pathway enzymes
Export yddG Overexpression Enhanced export of L-phenylalanine from the cell
Global Regulation csrA, csrB Deletion of csrA or overexpression of csrB Increased PEP levels

Mechanistic Elucidation of L-Phenylalanine Transport and Cellular Homeostasis

The movement of L-phenylalanine across cellular membranes is a crucial process for its biological functions, and its dysregulation is implicated in various health conditions. In humans, the L-type amino acid transporter 1 (LAT1) is a key player in transporting large neutral amino acids (LNAAs), including phenylalanine, across the blood-brain barrier. jci.orgacs.org Due to its high expression in the blood-brain barrier and in tumor cells, LAT1 is a target for drug delivery to the central nervous system and cancers. acs.org

In the yeast Saccharomyces cerevisiae, a model organism for studying eukaryotic cell processes, the transport of L-phenylalanine is primarily mediated by three permeases: Gap1, Bap2p, and Agp1p. nih.gov The activity of these transporters is influenced by the presence of other amino acids in the environment, highlighting a complex regulatory network. nih.gov

The homeostasis of L-phenylalanine is tightly regulated, as imbalances can have significant consequences. metwarebio.com For instance, the metabolic disorder phenylketonuria (PKU) results from the inability to properly metabolize phenylalanine, leading to its accumulation to toxic levels in the blood and brain. medicalnewstoday.comhealthline.com Understanding the transport mechanisms is therefore critical for developing strategies to manage such conditions. For example, the competitive nature of the LNAA carrier system means that supplementing with other LNAAs can block the transport of excess phenylalanine into the brain. jci.org

Advanced Understanding of L-Phenylalanine's Neuromodulatory Effects

L-phenylalanine serves as a precursor for the synthesis of several key neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline), which are vital for proper brain function. medicalnewstoday.comwikipedia.orgkraftchemical.com This precursor role forms the basis of its neuromodulatory effects. The conversion of L-phenylalanine to L-tyrosine is the first step in this pathway. wikipedia.org

Recent research has further elucidated the direct effects of L-phenylalanine on synaptic transmission. Studies have shown that L-phenylalanine can selectively and reversibly depress excitatory glutamatergic synaptic transmission. ahajournals.org It acts as a competitive antagonist at the glycine (B1666218) binding site of the NMDA receptor and at the glutamate (B1630785) binding site of the AMPA receptor. wikipedia.org This antiglutamatergic activity suggests a potential neuroprotective role under conditions of glutamate receptor overactivation. ahajournals.org

Furthermore, L-phenylalanine is a direct precursor to the neuromodulator phenylethylamine (PEA), which has stimulating and mood-lifting effects. mikronaehrstoffcoach.commpbio.com The link between L-phenylalanine, its neurotransmitter products, and mood regulation has led to investigations into its potential as an antidepressant, though its efficacy as a standalone treatment is still under investigation. wikipedia.orgkraftchemical.com

Table 2: Neuromodulatory Roles of L-Phenylalanine and its Derivatives

Molecule Role Effect on Brain Function
L-Phenylalanine Precursor to neurotransmitters Indirectly influences mood, alertness, and memory. medicalnewstoday.comkraftchemical.com
Direct neuromodulator Depresses excitatory glutamatergic transmission. ahajournals.org
Dopamine Neurotransmitter Regulates mood, motivation, and pleasure. kraftchemical.com
Norepinephrine Neurotransmitter Maintains alertness, improves memory, and has antidepressant properties. medicalnewstoday.com
Epinephrine Neurotransmitter Involved in the "fight or flight" response. healthline.com
Phenylethylamine (PEA) Neuromodulator Acts as a stimulant, increasing attention and mental activity. mikronaehrstoffcoach.com

Development of Novel Therapeutic Strategies for L-Phenylalanine Metabolic Disorders

Phenylketonuria (PKU) is the most well-known metabolic disorder associated with L-phenylalanine, caused by a deficiency in the enzyme phenylalanine hydroxylase (PAH). metwarebio.comamegroups.cn This deficiency leads to the accumulation of phenylalanine in the blood and brain, causing severe neurological damage if untreated. medicalnewstoday.comsanofistudies.com The cornerstone of PKU management is a lifelong diet severely restricted in phenylalanine. mayoclinic.orgmsdmanuals.com However, adherence to this diet can be challenging, prompting the development of novel therapeutic strategies. nih.gov

Current and emerging therapies for PKU include:

Sapropterin (B162354) Dihydrochloride (Kuvan): This is a pharmaceutical form of tetrahydrobiopterin (B1682763) (BH4), a necessary cofactor for the PAH enzyme. mayoclinic.orgamegroups.org In some patients with residual enzyme activity, sapropterin can enhance PAH function, allowing for a less restrictive diet. mayoclinic.orgnih.gov

Enzyme Substitution Therapy: Pegvaliase (Palynziq) is an injectable enzyme therapy approved for adults with PKU. mayoclinic.orgmedscape.com It consists of a phenylalanine ammonia (B1221849) lyase that breaks down phenylalanine, providing an alternative metabolic pathway. amegroups.org

Large Neutral Amino Acid (LNAA) Supplementation: LNAAs compete with phenylalanine for transport across the blood-brain barrier. amegroups.orgnih.gov Supplementing with LNAAs can help reduce the amount of phenylalanine entering the brain. nih.gov

Gene Therapy: This is a promising area of research aiming to provide a long-term or permanent solution by introducing a functional copy of the PAH gene into the patient's liver cells, typically using a viral vector like an adeno-associated virus (AAV). cancerfax.comamericangene.comyoutube.com Clinical trials are underway to evaluate the safety and efficacy of this approach. sanofistudies.combiospace.com

Table 3: Novel Therapeutic Approaches for Phenylketonuria (PKU)

Therapeutic Strategy Mechanism of Action Status
Sapropterin (Kuvan) Enhances residual PAH enzyme activity by providing its cofactor, BH4. mayoclinic.orgamegroups.org Approved for use in responsive patients. mayoclinic.org
Pegvaliase (Palynziq) Enzyme substitution therapy that breaks down phenylalanine in the blood. mayoclinic.orgamegroups.org Approved for adults with uncontrolled phenylalanine levels. mayoclinic.org
Large Neutral Amino Acid (LNAA) Supplementation Competitively inhibits phenylalanine transport into the brain. nih.gov Used as an adjunctive therapy. nih.gov
Gene Therapy Delivers a functional copy of the PAH gene to liver cells to restore enzyme production. sanofistudies.comcancerfax.com In clinical trial phases. youtube.combiospace.com

Role of L-Phenylalanine in Gut-Brain Axis and Metabolic Health

The gut microbiome plays a significant role in metabolizing dietary components, including L-phenylalanine, and the resulting metabolites can influence host health through the gut-brain axis. The composition of the gut microbiota can affect the metabolism of phenylalanine and other aromatic amino acids, which in turn can impact gut permeability and systemic immunity. mdpi.com

Gut bacteria can convert dietary L-phenylalanine into phenylacetic acid (PAA). acs.org In humans, PAA is then conjugated with glutamine in the liver and kidneys to form phenylacetylglutamine (B1677654) (PAGln). acs.org Elevated levels of PAGln have been associated with an increased risk of cardiovascular diseases. acs.org This highlights how gut microbial metabolism of phenylalanine can have systemic effects on health.

Furthermore, studies have shown that the metabolism of phenylalanine by the gut microbiota is altered in various conditions, including inflammatory bowel disease and gestational diabetes mellitus. jmb.or.krdovepress.com For instance, in a mouse model of colitis, high-frequency electroacupuncture treatment was found to modulate the gut microbial metabolism of phenylalanine, suggesting a potential therapeutic avenue. dovepress.com The interplay between the gut microbiome, phenylalanine metabolism, and host physiology is a rapidly growing area of research, with implications for understanding and potentially treating a range of metabolic and inflammatory conditions. mdpi.com

Q & A

Q. What are the primary synthesis routes for L-phenylalanine in academic research, and how are they experimentally validated?

L-Phenylalanine is synthesized via chemical routes (e.g., Erlenmeyer-Plöchl condensation) or microbial fermentation using engineered strains like Escherichia coli and Corynebacterium glutamicum. Chemical methods involve protecting-group strategies and enzymatic resolution to ensure enantiomeric purity, while microbial fermentation leverages metabolic pathways (e.g., the shikimate pathway). Experimental validation includes HPLC analysis for yield quantification and isotopic labeling (e.g., deuterated media) to track pathway efficiency .

Q. How do researchers measure L-phenylalanine solubility in aqueous-organic systems, and what factors influence crystallization?

Solubility is determined gravimetrically or via UV-Vis spectroscopy in methanol-water mixtures across temperatures (293–322 K). Supersaturation thresholds are identified using polythermal methods, with metastable zone widths quantified to optimize crystallization. Additives like L-tyrosine modulate crystal morphology, shifting stability between anhydrous and monohydrate forms depending on termination temperature (e.g., <35°C favors monohydrate) .

Q. What enzymatic assays are used to study L-phenylalanine’s role in metabolic pathways, such as aroma compound synthesis?

Alcohol dehydrogenase (ADH) and alcohol acyltransferase (AAT) activities are measured spectrophotometrically using NADH oxidation (ADH) or esterification rates (AAT). For example, in apple vinegar fermentation, L-phenylalanine (8 g/L) enhances AAT activity, promoting acetic acid-2-phenylethyl ester synthesis. Inactivation of competing pathways (e.g., esterase inhibition) is validated via knockout mutants .

Advanced Research Questions

Q. How can flux variability analysis (FVA) resolve metabolic bottlenecks in L-phenylalanine-producing E. coli strains?

FVA integrates metabolomics data (e.g., acetate, tyrosine, and L-phenylalanine concentrations) with genome-scale models to identify flux uncertainties. For instance, malate consumption variability in the TCA cycle is addressed by deleting maeA (malic enzyme) to redirect carbon flux toward L-phenylalanine. MFA (metabolic flux analysis) confirms increased PEP availability for the shikimate pathway .

Q. What strategies improve enantioselective resolution of D/L-phenylalanine using immobilized enzymes?

Phenylalanine ammonia-lyase (PAL) is immobilized on mesoporous silica (MCM-41) via adsorption, achieving >90% enantiomeric excess (ee) for D-phenylalanine. HPLC with a chiral mobile phase (L-Pro-Cu(II) complex) monitors conversion kinetics. Residence time optimization in continuous reactors enhances productivity (0.35 g/L/min) while minimizing byproduct formation .

Q. How do interfacial ionization states of L-phenylalanine impact its reactivity in heterogeneous systems?

IRRAS (infrared reflection-absorption spectroscopy) reveals that surface L-phenylalanine molecules deprotonate at lower bulk pH than in solution, indicating a reduced pKa at the air-water interface. This is critical for catalytic reactions in atmospheric aerosols or prebiotic chemistry, where surface hydroxide enrichment accelerates deamination .

Q. What computational models predict L-phenylalanine crystallization kinetics under additive modulation?

Population balance models incorporate nucleation/growth rates influenced by additives like L-tyrosine. Parameters are derived from in-situ ATR-FTIR and particle size distribution data. For example, simulations show that 0.1% w/w L-tyrosine shifts crystal growth from diffusion-limited to surface-integration-controlled mechanisms .

Methodological Guidance Table

Research FocusKey TechniquesCritical ParametersReferences
Synthesis HPLC, isotopic labelingPEP availability, NADH/NAD+ ratio
Crystallization Polythermal method, ATR-FTIRMetastable zone width, additive concentration
Metabolic Engineering FVA/MFA, knockout mutantsMalic enzyme activity, PEP synthase flux
Enantioselectivity Immobilized PAL, chiral HPLCResidence time, eeD >90%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.